Regioisomeric Purity: 2-Chloro vs. 6-Chloro Substitution
The target compound possesses a 2-chloro substituent, differentiating it from the 6-chloro regioisomer (CAS 181304-94-9). This regiospecificity is not a matter of arbitrary substitution; the pyrimidine ring's electron density dictates that the 2-position is significantly more activated for nucleophilic aromatic substitution (S_NAr) than the 6-position [1]. This directly impacts the selectivity and efficiency of downstream derivatization, such as sequential amination reactions used to build kinase inhibitor cores where the correct regioisomer is critical for occupying the hinge-binding region [2].
| Evidence Dimension | Regiospecificity of reactive center |
|---|---|
| Target Compound Data | 2-chloro substitution on pyrimidine, CAS 890094-12-9 |
| Comparator Or Baseline | 6-chloro regioisomer, CAS 181304-94-9 |
| Quantified Difference | Qualitative difference in S_NAr reactivity based on inherent ring electronics; the 2-position is more electrophilic due to the proximity of both ring nitrogens. |
| Conditions | Reactivity prediction based on pyrimidine ring electronic structure principles, not a specific direct comparative assay. |
Why This Matters
Procurement of the incorrect regioisomer would lead to failed synthetic sequences or the generation of inactive, regioisomeric impurities that are difficult to separate.
- [1] ChemBase. N'4'-Allyl-6-chloro-pyrimidine-4,5-diamine (CAS 181304-94-9). Available at: http://www.chembase.cn/substance-151725.html (Accessed: 2026-05-06). View Source
- [2] Singh, R., Atuegbu, A., Ramphal, J., Li, H., Gelman, M., Clough, J., ... & Mcmurtrie, D. (2010). Pyrimidinediamine kinase inhibitors. U.S. Patent Application No. 20100179134. View Source
